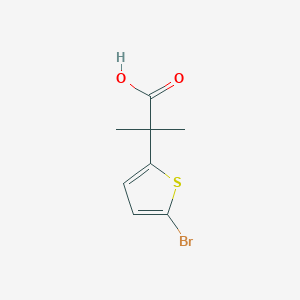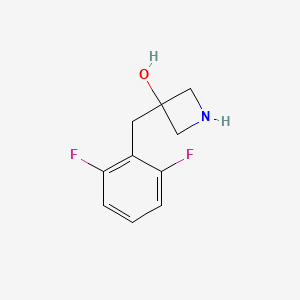![molecular formula C9H18BNO3 B13537004 N-[(tetramethyl-1,3,2-dioxaborolan-2-yl)methyl]acetamide](/img/structure/B13537004.png)
N-[(tetramethyl-1,3,2-dioxaborolan-2-yl)methyl]acetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-[(tetramethyl-1,3,2-dioxaborolan-2-yl)methyl]acetamide is an organic compound that features a boron atom within a dioxaborolane ring. This compound is of significant interest in organic synthesis and medicinal chemistry due to its unique structural properties and reactivity.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of N-[(tetramethyl-1,3,2-dioxaborolan-2-yl)methyl]acetamide typically involves the reaction of an appropriate amine with a boronic ester. One common method is the Miyaura borylation reaction, which uses a palladium catalyst to facilitate the formation of the boron-carbon bond . The reaction conditions often include a base such as potassium carbonate and a solvent like tetrahydrofuran.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process.
Análisis De Reacciones Químicas
Types of Reactions: N-[(tetramethyl-1,3,2-dioxaborolan-2-yl)methyl]acetamide undergoes various chemical reactions, including:
Oxidation: The boron atom can be oxidized to form boronic acids.
Reduction: The compound can be reduced to form boranes.
Substitution: The boron atom can participate in substitution reactions, such as the Suzuki-Miyaura coupling reaction.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide or other oxidizing agents.
Reduction: Sodium borohydride or lithium aluminum hydride.
Substitution: Palladium catalysts and bases like potassium carbonate.
Major Products:
Oxidation: Boronic acids.
Reduction: Boranes.
Substitution: Biaryl compounds in Suzuki-Miyaura coupling reactions.
Aplicaciones Científicas De Investigación
N-[(tetramethyl-1,3,2-dioxaborolan-2-yl)methyl]acetamide has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis, particularly in cross-coupling reactions.
Biology: Employed in the development of enzyme inhibitors and fluorescent probes.
Medicine: Investigated for its potential in drug delivery systems and as a component in anticancer drugs.
Industry: Utilized in the production of advanced materials and as an additive in various chemical processes.
Mecanismo De Acción
The mechanism of action of N-[(tetramethyl-1,3,2-dioxaborolan-2-yl)methyl]acetamide involves its ability to form stable complexes with various molecular targets. The boron atom in the dioxaborolane ring can interact with nucleophiles, facilitating reactions such as the Suzuki-Miyaura coupling . This interaction is crucial for its role in organic synthesis and medicinal chemistry.
Comparación Con Compuestos Similares
- N-(2-methoxy-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-3-yl)cyclopropanesulfonamide
- N-(4-ethoxybenzyl)-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzenamine
- 1-methyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole
Uniqueness: N-[(tetramethyl-1,3,2-dioxaborolan-2-yl)methyl]acetamide is unique due to its specific structural configuration, which imparts distinct reactivity and stability. Its ability to participate in a wide range of chemical reactions and its applications in various fields make it a valuable compound in both research and industry.
Propiedades
Fórmula molecular |
C9H18BNO3 |
|---|---|
Peso molecular |
199.06 g/mol |
Nombre IUPAC |
N-[(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)methyl]acetamide |
InChI |
InChI=1S/C9H18BNO3/c1-7(12)11-6-10-13-8(2,3)9(4,5)14-10/h6H2,1-5H3,(H,11,12) |
Clave InChI |
PZNLPYGOJBTONX-UHFFFAOYSA-N |
SMILES canónico |
B1(OC(C(O1)(C)C)(C)C)CNC(=O)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


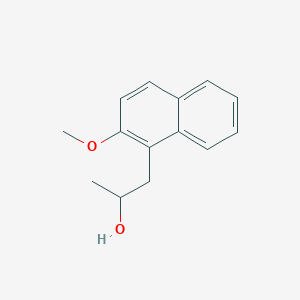
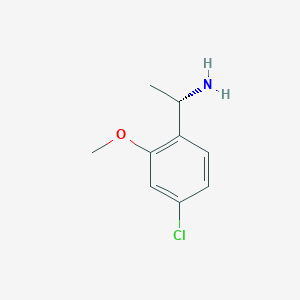
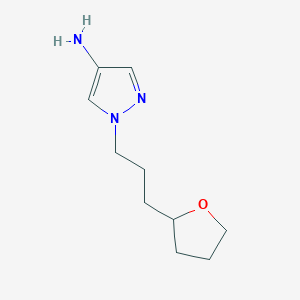


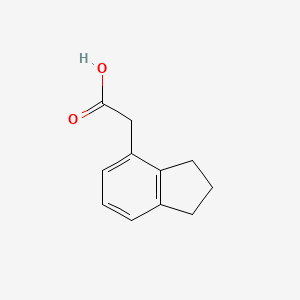
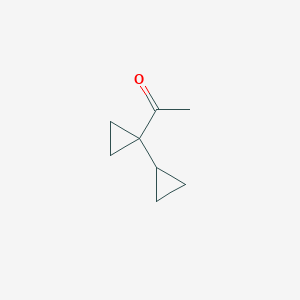
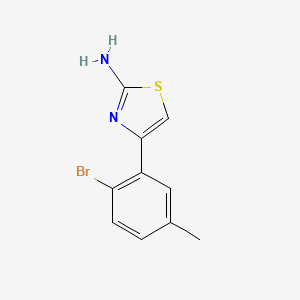

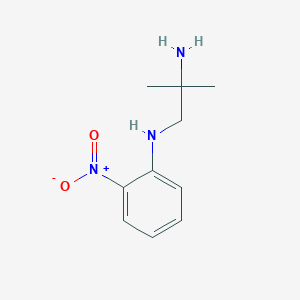
![2-(8-Methyl-8-azabicyclo[3.2.1]octan-3-yl)-1H-imidazole-4-carboxylic acid](/img/structure/B13536988.png)
